Analytical Differentiation: Meloside L MS² Precursor and Product Ion Signatures Versus Flavonoid Comparators
Meloside L produces a distinctive MS² fragmentation pattern under HCD 20% conditions, with a [M−H]⁻ precursor ion at m/z 609.1485 (δ = 4.8 ppm) and diagnostic product ions at m/z 489.1040, 447.0924, 429.0815, 399.0722, 369.0635, and 357.0615, as reported in Table 3 of Gómez-Romero et al. (2024) [1]. This spectral signature differs from that of comparator flavonoids such as quercetin 3-arabinofuranoside 7-glucoside (precursor m/z 595.1311) and kaempferol-3-sophoroside-7-rhamnoside (precursor m/z 755.1470) in the same analytical system, enabling unambiguous compound identification without structural misassignment [1]. The retention time of 7.00 min under the specified LC conditions further distinguishes Meloside L from related compounds in the same chromatographic run.
| Evidence Dimension | MS² precursor ion m/z and product ion distribution |
|---|---|
| Target Compound Data | [M−H]⁻ m/z 609.1485; product ions m/z 489.1040, 447.0924, 429.0815, 399.0722, 369.0635, 357.0615 |
| Comparator Or Baseline | Quercetin 3-arabinofuranoside 7-glucoside: [M−H]⁻ m/z 595.1311; Kaempferol-3-sophoroside-7-rhamnoside: [M−H]⁻ m/z 755.1470 |
| Quantified Difference | Δ m/z = 14.0174 vs. quercetin derivative; Δ m/z = 145.9985 vs. kaempferol derivative |
| Conditions | HCD 20% excitation; LC-MS analysis; negative ion mode |
Why This Matters
Unique MS² signature ensures correct compound assignment in untargeted metabolomics studies and prevents false-positive identifications when using analog standards.
- [1] Gómez-Romero M, et al. Table 3: Meloside L MS² spectral data and retention time. International Journal of Molecular Sciences. 2024;25(23):12770. View Source
